6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H16S |
|---|---|
Molecular Weight |
156.29 g/mol |
IUPAC Name |
6,6-dimethylbicyclo[3.1.1]heptane-2-thiol |
InChI |
InChI=1S/C9H16S/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
SJLKSBYXTNIRCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)S)C |
Origin of Product |
United States |
Structural Significance and Classification As a Bicyclic Monoterpene Thiol
6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol, also known as pinane-2-thiol, possesses a rigid bicyclic framework derived from the pinane (B1207555) skeleton. This structure is characteristic of a large class of naturally occurring compounds known as monoterpenes, which are built from two isoprene (B109036) units. The "bicyclo[3.1.1]heptane" designation specifies a bridged ring system consisting of a six-membered ring and a four-membered ring, sharing two bridgehead carbon atoms. The "6,6-dimethyl" substitution indicates the presence of two methyl groups at the C6 position, a common feature in pinane-based monoterpenoids.
The defining functional group of this molecule is the thiol (-SH) group attached to the C2 position of the bicyclic system. The presence of this sulfur-containing moiety classifies the compound as a thiol, which significantly influences its chemical properties and reactivity. Thiols are known for their nucleophilicity, their ability to undergo oxidation to form disulfides, and their role in "click" chemistry, particularly in thiol-ene reactions. researchgate.net The inherent chirality of the pinane skeleton, with multiple stereocenters, makes this compound a chiral molecule, a property that is highly valuable in asymmetric synthesis. mdpi.com
The combination of the rigid, chiral bicyclic structure and the reactive thiol group endows this compound with significant potential for the synthesis of complex molecules and materials.
Evolution of Research Interest in Bicyclo 3.1.1 Heptane Derivatives with Thiol Functionality
Research interest in bicyclo[3.1.1]heptane derivatives, particularly those derived from readily available natural products like α-pinene and β-pinene, has a long history. researchgate.net Initially, much of the focus was on the hydrocarbon and oxygenated derivatives of the pinane (B1207555) skeleton. However, the introduction of heteroatoms, such as sulfur, has opened up new avenues of investigation.
The evolution of research into bicyclo[3.1.1]heptane derivatives with thiol functionality can be traced through several key developments:
Early Synthetic Explorations: Initial studies focused on the development of synthetic methods to introduce the thiol group onto the pinane framework. These methods often involved the reaction of pinene derivatives with sulfur-containing reagents. researchgate.net For instance, the reaction of β-pinene with thiols in the presence of a zinc chloride catalyst has been shown to produce pinane-type sulfides. researchgate.net
Focus on Stereoselectivity: As the importance of chirality in pharmaceuticals and other bioactive molecules became more apparent, researchers began to focus on the stereoselective synthesis of pinane thiols. The rigid bicyclic structure of the pinane skeleton provides a platform for controlling the stereochemical outcome of reactions.
Exploration of Biological Activity: The discovery that various monoterpenes and their derivatives possess biological activity spurred investigations into the pharmacological potential of sulfur-containing pinane derivatives. Studies have explored the antimicrobial, antifungal, and other medicinal properties of these compounds. mdpi.comnih.gov
Applications in Asymmetric Catalysis: The chiral nature of pinane thiols has led to their exploration as ligands for metal catalysts in asymmetric synthesis. mdpi.com These chiral ligands can induce enantioselectivity in a variety of chemical transformations, making them valuable tools for the synthesis of enantiomerically pure compounds.
Development of "Green" Polymers: More recently, there has been a growing interest in utilizing renewable resources for the production of polymers. Monoterpene thiols, derived from natural terpenes, are being investigated as monomers for the synthesis of sustainable and biodegradable polymers. mdpi.comnih.gov
This progression highlights a shift from fundamental synthetic studies to more application-driven research, reflecting the broader trends in organic chemistry.
Exploration of Chemical Reactivity and Derivatization Pathways of 6,6 Dimethylbicyclo 3.1.1 Heptane 2 Thiol
Transformations Involving the Thiol Functional Group
The thiol (-SH) functional group within the 6,6-Dimethylbicyclo[3.1.1]heptane framework, a structure derived from the pinane (B1207555) monoterpene skeleton, is a versatile center for a variety of chemical transformations. Its reactivity is characterized by the nucleophilicity of the sulfur atom, the acidity of the thiol proton, and its susceptibility to oxidation. These properties allow for a range of derivatization pathways, including oxidation to various sulfur-oxygen species, substitution reactions to form thioethers and thioesters, and participation in addition and rearrangement reactions.
Oxidative Reactions of Bicyclic Thiols
The oxidation of bicyclic thiols, particularly those with the pinane skeleton, is a key method for introducing new functionalities and creating a diverse range of sulfur-containing terpenoids. The outcome of these reactions is highly dependent on the oxidant used, the reaction conditions, and the stereochemistry of the starting thiol.
The sulfur atom in 6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol can be oxidized to higher oxidation states, primarily yielding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. Research on related pinane and isobornane hydroxy thiols has demonstrated that oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) can convert the thiol group into a sulfoxide. This transformation is often stereoselective, influenced by the steric environment of the bicyclic system.
Further oxidation leads to the formation of sulfonyl derivatives. For instance, the transformation of a thiosulfonate derived from a pinane ketothiol results in the formation of a single diastereomer of the corresponding sulfone. researchgate.net The stereochemistry of sulfone formation can be influenced by both steric and electronic factors within the molecule. researchgate.net The presence of other functional groups on the bicyclic ring can also affect the chemo- and stereoselectivity of the oxidation process.
Chlorine dioxide (ClO₂) has been established as an effective oxidant for monoterpene thiols, including those with the pinane structure. beilstein-journals.org The reaction of pinane-type thiols with ClO₂ can lead to the synthesis of various new terpenoids containing sulfur, oxygen, and chlorine. nih.gov Depending on the reaction conditions, such as the solvent and the molar ratio of the reactants, different products can be obtained. nih.govresearchgate.net
Key products from these oxidations include sulfonyl chlorides, which are valuable intermediates in organic synthesis. beilstein-journals.orgresearchgate.net For example, the reaction of a pinane hydroxy thiol with two equivalents of ClO₂ in methylene (B1212753) chloride can produce the corresponding 6,6-dimethylbicyclo[3.1.1]heptane-3-sulfonyl chloride in moderate yield. nih.govresearchgate.net Additionally, these reactions can afford water-soluble sulfonic acids and other derivatives like sulfonothioates. beilstein-journals.org The presence of water as a co-solvent can facilitate the reaction and influence the product distribution. nih.gov
| Reactant Type | Oxidant | Key Products | Reference |
|---|---|---|---|
| Pinane Hydroxy Thiol | Chlorine Dioxide (ClO₂) | Sulfonyl Chlorides | nih.govresearchgate.net |
| Monoterpene Thiols | Chlorine Dioxide (ClO₂) | Sulfonic Acids, Sulfonothioates | beilstein-journals.org |
Nucleophilic and Electrophilic Substitution Reactions at the Thiol Group
The thiol group is an excellent nucleophile, readily participating in substitution reactions to form C-S bonds. In the context of the 6,6-dimethylbicyclo[3.1.1]heptane skeleton, this reactivity is exploited to synthesize a variety of thioether and thioester derivatives.
A common strategy involves the S-alkylation of the thiol. This can be achieved by reacting the corresponding thiolate, formed by deprotonation of the thiol with a base, with an alkyl halide or another suitable electrophile. A documented example involves the synthesis of monoterpenoids containing triazole moieties from cis- and trans-myrtanols. researchgate.net In this process, the myrtanol (B1616370) is first converted to a tosylate, which then undergoes nucleophilic substitution by a triazolethiol in the presence of cesium carbonate to yield the myrtanylthiotriazole, a type of thioether. researchgate.net This demonstrates the thiol acting as a potent nucleophile to displace a leaving group and form a stable thioether linkage. researchgate.net
The direct substitution of alcohols with thiols to form thioethers represents a more atom-economical approach. beilstein-journals.orgd-nb.info While this typically requires an acid catalyst to activate the alcohol's hydroxyl group as a good leaving group, it avoids the use of toxic alkyl halides. beilstein-journals.org
Thiol-Ene and Related Addition Reactions
The thiol-ene reaction, or alkene hydrothiolation, is a powerful and efficient click chemistry reaction that involves the addition of a thiol across a double bond to form a thioether. nih.gov This reaction can be initiated either by radicals (e.g., using light or a radical initiator) or by a catalyzed Michael addition. nih.gov The radical-mediated pathway typically results in an anti-Markovnikov addition product, where the sulfur atom adds to the less substituted carbon of the alkene. nih.gov
This methodology has been successfully applied to terpenes with the pinane skeleton, such as (−)-β-pinene. researchgate.netacs.org In a straightforward and green approach, various thiols (e.g., 2-mercaptoethanol) can be added to the exocyclic double bond of β-pinene under solvent-free and radical initiator-free conditions to produce the corresponding thioether derivatives in high yields. researchgate.netacs.org This reaction provides a simple method for creating functionalized renewable monomers from a terpene platform. acs.org The hydrothiolation of alkenes with thiols is an attractive, atom-economical route for creating C-S bonds and can be promoted by various means, including visible light over a semiconductor photocatalyst or using nickel catalysts for remote hydrothiolation. nih.govrsc.org
| Alkene Substrate | Thiol Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| (−)-β-Pinene | 2-Mercaptoethanol | Solvent-free, Initiator-free | Alcohol-functionalized thioether | researchgate.netacs.org |
| (−)-β-Pinene | Methyl 3-mercaptopropionate | Solvent-free, Initiator-free | Ester-functionalized thioether | researchgate.netacs.org |
Thiol-Catalyzed Radical-Chain Redox Rearrangement Reactions
Thiols can act as catalysts in radical-chain reactions, facilitating complex molecular rearrangements. One such process is the redox rearrangement of cyclic benzylidene acetals derived from diols of terpene origin. nih.gov This reaction proceeds via a radical mechanism where a thiyl radical (RS•) initiates a cascade of events.
The reaction, typically initiated with a radical initiator like di-tert-butyl hyponitrite at elevated temperatures, uses a catalytic amount of a thiol, such as triisopropylsilanethiol. nih.gov The silanethiol (B8362989) is particularly effective in these transformations. nih.gov The mechanism involves the abstraction of a hydrogen atom from the acetal (B89532) by the thiyl radical, leading to a carbon-centered radical. This intermediate undergoes β-scission, propagating the chain and ultimately leading to a rearranged benzoate (B1203000) ester product. nih.gov The efficiency of this rearrangement can be affected by the rigidity of the bicyclic skeleton; for instance, the rearrangement of a rigid norbornane-derived acetal is less efficient due to adverse angle strain in the transition state for the cleavage step. nih.gov Arenethiols have also been noted for their role as catalysts in the radical-chain isomerization of allyl silyl (B83357) ethers. ucl.ac.uk
Modifications and Skeletal Rearrangements of the Bicyclo[3.1.1]heptane Core
The bicyclo[3.1.1]heptane framework, characteristic of pinane-type monoterpenoids, is a strained bicyclic system that is prone to a variety of skeletal rearrangements. The inherent ring strain, particularly within the four-membered cyclobutane (B1203170) ring, is a driving force for these transformations, which can be initiated by electrophilic addition, solvolysis, or other reaction conditions.
Pinane-Menthane Rearrangements during Thiolation
The reaction of pinane derivatives, such as β-pinene, with thiols in the presence of acid catalysts can lead to significant skeletal rearrangements. While some catalysts allow for the retention of the pinane structure, others promote isomerization to the more stable menthane skeleton. researchgate.net
For instance, the electrophilic addition of thiols to β-pinene can be catalyzed by Lewis acids. The choice of catalyst is crucial in determining the reaction's outcome. When zinc chloride (ZnCl₂) is used as a "soft" catalyst, the reaction proceeds regiospecifically, yielding pinane-type sulfides as anti-Markovnikov addition products while preserving the bicyclo[3.1.1]heptane core. researchgate.net However, in the presence of a stronger Lewis acid like boron trifluoride etherate (BF₃·OEt₂), the strained four-membered ring of the pinane structure undergoes isomerization, leading to the formation of products with a menthane backbone. researchgate.net This rearrangement occurs because stronger acids can induce a more profound carbocationic rearrangement, allowing the strained bicyclic system to relax into the thermodynamically more stable monocyclic p-menthane (B155814) structure.
Cyclopropane (B1198618) Ring Cleavage in Related Bicyclic Systems
While the 6,6-dimethylbicyclo[3.1.1]heptane core contains a cyclobutane ring, the principles of strain-driven reactivity are well-illustrated by the ring-opening reactions of related, even more strained, bicyclic systems like bicyclo[1.1.0]butanes (BCBs). BCBs, which possess a central bond connecting two fused cyclopropane rings, exhibit exceptionally high strain energy (approximately 66.3 kcal/mol) and readily undergo reactions involving the cleavage of this central C-C bond. nih.govthieme-connect.com
These reactions provide access to various bicyclo[n.1.1]alkanes. thieme-connect.com For example, photoinduced cycloadditions between BCBs and cyclopropylamines can lead to the formation of functionalized bicyclo[3.1.1]heptanes. thieme-connect.comnih.gov The reaction is initiated by a single-electron transfer, leading to a radical cation species that undergoes ring opening via β-scission. thieme-connect.comnih.gov This process highlights how the cleavage of a strained σ-bond in a bicyclic system can be a key step in constructing the bicyclo[3.1.1]heptane scaffold. thieme-connect.com
Influence of Ring Strain on Reactivity and Rearrangements
The reactivity of the bicyclo[3.1.1]heptane system is fundamentally governed by its inherent ring strain. This strain makes the molecule susceptible to rearrangements that lead to less strained structures. The concept of "escape from flatland" in medicinal chemistry emphasizes the utility of such C(sp3)-rich, three-dimensional scaffolds, which can serve as saturated bioisosteres for planar aromatic rings. nih.govnih.gov The bicyclo[3.1.1]heptane structure is considered a potential bioisostere for meta-substituted benzenes. nih.gov
The strain within the pinane skeleton not only facilitates rearrangements like the pinane-menthane isomerization but also influences the stereochemical outcome of reactions. mdpi.com For example, acetolysis of the toluene-p-sulphonate ester of nopol, a derivative of 6,6-dimethylbicyclo[3.1.1]hept-2-ene, results in the formation of a highly strained tricyclic pinane derivative, 8,8-Dimethyltricyclo[5.1.1.0²,⁵]nonan-2β-ol. rsc.org This product, which contains two cyclobutane rings, is remarkably stable to acids despite its high strain, demonstrating the complex interplay of steric and electronic effects that dictate the reactivity of this bicyclic core. rsc.org
Synthesis of Complex Derivatives and Conjugates
The functionalization of the 6,6-dimethylbicyclo[3.1.1]heptane skeleton allows for the synthesis of a wide array of complex derivatives. By introducing hydroxyl, keto, and other functional groups in conjunction with the thiol moiety, novel structures with potential applications can be created.
Pinane Hydroxythiols and Ketothiols
Pinane hydroxythiols and ketothiols are important derivatives synthesized from oxygen-containing pinane precursors like verbenone (B1202108) and pinocarvone (B108684). nih.govencyclopedia.pub The synthesis of γ-ketothiols can be achieved via the thia-Michael addition of thioacids to α,β-unsaturated pinane ketones. mdpi.com
For example, thioacetic acid can be added to 2-norpinanone in the presence of a pyridine (B92270) catalyst to form the corresponding thioacetate. mdpi.com Subsequent deacylation yields the ketothiol. mdpi.comresearchgate.net The choice of deacylating agent is critical; using hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) allows for chemoselective deacylation without reducing the carbonyl group, which can occur with stronger reducing agents like LiAlH₄. mdpi.comresearchgate.net
The synthesis of hydroxythiols often involves the reduction of these intermediate ketothioacetates. The reduction of a mixture of isomeric ketothioacetates derived from pinocarvone with LiAlH₄ leads to the formation of three isomeric hydroxythiols. nih.govencyclopedia.pub The stereoselectivity of these reactions can be highly dependent on the reaction conditions, such as temperature and solvent. nih.gov
| Precursor | Reagent | Product | Yield |
|---|---|---|---|
| (1S)-(−)-Verbenone | Thioacetic Acid | Thioacetate Diastereomer | 71% nih.govencyclopedia.pub |
| Pinocarvone | Thioacetic Acid | Isomeric Ketothioacetates | 95% nih.govencyclopedia.pub |
| 2-Norpinanone | Thioacetic Acid | Thioacetate Derivative | Data Not Specified mdpi.com |
Thio-derivatives of Triazole-Substituted Myrtanols
Amide-Linked Bicyclo[3.1.1]heptane Derivatives
The incorporation of an amide functional group into the 6,6-dimethylbicyclo[3.1.1]heptane framework represents a significant pathway for chemical derivatization. This modification is primarily achieved through the coupling of a carboxylic acid precursor, such as (-)-cis-myrtanic acid or (-)-myrtenic acid, with various amines. While direct derivatization from this compound to form an amide link is less commonly documented, the synthesis strategies employed for related carboxylic acids provide a clear blueprint for the formation of these amide derivatives.
A prevalent method for synthesizing these compounds involves a two-step process. mdpi.com First, the corresponding carboxylic acid is converted to a more reactive acid chloride, typically using a reagent like thionyl chloride. mdpi.com Subsequently, this acid chloride is reacted with an appropriate amine, such as dimethylaminopropylamine (DMAPA), to form the amide bond. mdpi.com The reaction is often carried out in a solvent like dichloromethane (B109758) (DCM) and may involve the addition of a base like sodium bicarbonate (NaHCO₃) to neutralize the acidic byproduct. mdpi.com
Research has shown that these amide-linked derivatives are of significant interest, particularly in the field of medicinal chemistry. For instance, a series of prostaglandin (B15479496) D₂ (PGD₂) receptor antagonists featuring the 6,6-dimethylbicyclo[3.1.1]heptane ring system with an amide moiety have been synthesized. researchgate.netacs.org These compounds have demonstrated potent biological activity, highlighting the importance of the amide linkage for receptor binding and pharmacological profiles. researchgate.netacs.org
The structural characterization of these amide derivatives relies heavily on spectroscopic methods. Infrared (IR) spectroscopy is used to confirm the presence of the amide group, with characteristic peaks observed for N-H stretching and C=O stretching. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical structure, and high-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. mdpi.com
Detailed Research Findings
A study focused on the synthesis of novel prostaglandin D₂ (PGD₂) receptor antagonists utilized the 6,6-dimethylbicyclo[3.1.1]heptane ring system. researchgate.netacs.org Unlike previous derivatives based on a bicyclo[2.2.1]heptane skeleton which featured a sulfonamide group, these new compounds incorporated an amide moiety. researchgate.netacs.org The resulting derivatives exhibited strong activity in PGD₂ receptor binding assays. researchgate.net One particular compound from this series, designated as compound 45 (S-5751), showed excellent in vivo pharmacological profiles in models of allergic rhinitis and asthma, and was identified as a promising drug candidate. researchgate.net
In another research endeavor, amide-containing derivatives were synthesized starting from (-)-cis-myrtanic and (-)-myrtenic acids. mdpi.com The general synthesis pathway is illustrated below:
Scheme 1: General Synthesis of Amide-Linked Bicyclo[3.1.1]heptane Derivatives
Step 1: Acid Chloride Formation
6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid + SOCl₂ → 6,6-dimethylbicyclo[3.1.1]heptane-2-carbonyl chloride
Step 2: Amide Formation
6,6-dimethylbicyclo[3.1.1]heptane-2-carbonyl chloride + R-NH₂ → N-R-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxamide + HCl
Following this procedure, specific N-(3-(dimethylamino)propyl) carboxamides were synthesized with high yields (88-91%). mdpi.com These amides were then used as intermediates to synthesize more complex quaternary ammonium (B1175870) compounds. mdpi.com
Interactive Data Tables
The tables below summarize the characterization data for representative amide-linked bicyclo[3.1.1]heptane derivatives.
Table 1: Synthesis and Yield of Amide Intermediates Data sourced from a study on myrtenic and myrtanic acid derivatives. mdpi.com
| Compound Name | Starting Material | Amine Reagent | Yield |
|---|---|---|---|
| (1R,5S)-N-(3-(dimethylamino)propyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxamide | (-)-Myrtenic acid chloride | DMAPA | 91% |
| (1R,5S)-N-(3-(dimethylamino)propyl)-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxamide | (-)-cis-Myrtanic acid chloride | DMAPA | 88% |
Table 2: Spectroscopic Data for a Representative Amide Derivative Characterization data for N-(((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxamide)-N,N-dimethylpropan-1-aminium bromide. mdpi.com
| Spectroscopy Type | Characteristic Peaks / Signals (δ, ppm or ν, cm⁻¹) |
|---|---|
| IR (Infrared) | 3439 (N-H), 1643 & 1612 (C=C), 1557 (NH-C=O) |
| ¹H NMR (CDCl₃) | 7.71 (s, 1H, NH-19), 6.72 (s, 1H, CH-9), 6.21 (s, 1H, CH-14), 0.92 (s, 6H, CH₃), 0.90 (s, 6H, CH₃) |
| ¹³C NMR (CDCl₃) | 168.2 (CO-19), 143.0 (C-17), 136.8 (CH-15), 136.0 (C-18), 130.8 (CH-16), 21.2 (CH₃), 21.0 (CH₃) |
| HRMS (m/z) | Calculated for C₂₅H₄₁N₂O⁺: 385.3219; Found: 385.3219 |
Stereochemical Investigations of 6,6 Dimethylbicyclo 3.1.1 Heptane 2 Thiol and Its Stereoisomers
Conformational Analysis of the Bicyclo[3.1.1]heptane Ring System
The 6,6-dimethylbicyclo[3.1.1]heptane, or pinane (B1207555), ring system is characterized by significant steric strain arising from the fusion of a six-membered ring and a four-membered ring. This inherent strain forces the molecule out of a planar arrangement, leading to distinct, non-planar conformations. The six-membered ring in the pinane skeleton can, in principle, adopt conformations analogous to cyclohexane, namely chair and boat forms.
However, the presence of the bulky gem-dimethyl group at the C6 position, which bridges the four-membered ring, profoundly influences the conformational equilibrium. In many derivatives of the (1R,5S)-6,6-dimethylbicyclo[3.1.1]heptane system, the cyclohexane ring is found to adopt a boat-like conformation rather than a more stable chair conformation that is typical for simple cyclohexanes. This preference is a direct consequence of the steric hindrance imposed by the gem-dimethyl group, which destabilizes the chair form. Nuclear Overhauser Effect (NOE) studies on pinane derivatives have confirmed the spatial proximity between one of the methyl groups at C6 and the proton at the C3 position, which is consistent with a boat conformation.
The bicyclo[3.1.1]heptane system can be generally described by a 'puckered' cyclobutane (B1203170) ring fused to a cyclohexene ring in a boat-like or twisted-boat conformation. The degree of puckering and the specific dihedral angles are dependent on the substitution pattern on the ring.
Table 1: Comparison of Idealized Cyclohexane Conformations with the Predominant Conformation of the 6,6-Dimethylbicyclo[3.1.1]heptane Ring System
| Feature | Ideal Chair Cyclohexane | Ideal Boat Cyclohexane | 6,6-Dimethylbicyclo[3.1.1]heptane Ring |
| Predominant Conformation | Chair | - | Boat or Twisted-Boat |
| Torsional Strain | Low (all staggered) | High (eclipsed bonds) | Present due to ring fusion and boat form |
| Steric Strain | Low | High ("flagpole" interactions) | High due to gem-dimethyl bridge |
| Key Influencing Factor | - | - | Steric hindrance from the C6 gem-dimethyl group |
Control and Determination of Diastereoselectivity in Synthetic Reactions
The rigid and sterically biased conformation of the 6,6-dimethylbicyclo[3.1.1]heptane skeleton provides an excellent platform for diastereoselective synthesis. The gem-dimethyl bridge effectively shields one face of the molecule, compelling attacking reagents to approach from the less hindered face. This principle has been successfully applied in a variety of synthetic transformations to control the formation of specific diastereomers.
A notable example is the synthesis of pinane-based thiols through the thia-Michael addition. The reaction of thioacetic acid with 2-norpinanone, a derivative of the target skeleton, proceeds with high diastereoselectivity. In the presence of pyridine (B92270) as a catalyst, the reaction yields predominantly the (3R)-thioacetate isomer with a diastereomeric excess (de) of 98%. This high degree of stereocontrol is attributed to the steric hindrance of the gem-dimethyl group, which directs the nucleophilic attack of the thioacetate to the opposite face of the molecule.
Similarly, the diastereoselectivity of the thia-Michael addition to pinocarvone (B108684) can be significantly influenced by reaction conditions. By carrying out the reaction with thioacetic acid in THF at low temperatures (–60 to –65 °C), the diastereomeric excess of the resulting thioacetate can be increased from 33% to 92%.
Diastereoselective reductions of keto-derivatives of the pinane skeleton also demonstrate excellent stereocontrol. The reduction of O-methyl oximes of nopinone derivatives with sodium borohydride and aluminum chloride (NaBH4-AlCl3) is highly diastereoselective. The stereochemical outcome is dictated by the delivery of the hydride from the less sterically hindered side of the molecule.
The determination of diastereoselectivity is typically achieved using spectroscopic and chromatographic techniques. 1H NMR spectroscopy is a powerful tool, where the integration of signals corresponding to specific protons in each diastereomer allows for the calculation of the diastereomeric ratio. In many cases, the spatial arrangement of the different diastereomers can be confirmed by 2D NMR techniques such as NOESY.
Table 2: Examples of Diastereoselective Reactions on the Pinane Skeleton
| Starting Material | Reagent(s) | Reaction Type | Major Product Stereochemistry | Diastereomeric Excess (de) |
| 2-Norpinanone | Thioacetic acid, Pyridine, THF | Thia-Michael Addition | (3R)-thioacetate | 98% |
| Pinocarvone | Thioacetic acid, Pyridine, THF | Thia-Michael Addition | (2S)-thioacetate | 92% (at -60 °C) |
| (+)-Nopinone | Ethyl bromoacetate, LDA | Alkylation | Kinetically controlled product | 98% |
| Nopinone O-methyl oxime | NaBH4-AlCl3 | Reduction | - | High |
Resolution and Chiral Purity Assessment of Enantiomers
Many synthetic routes starting from achiral precursors or involving non-stereospecific steps will produce a racemic mixture of the 6,6-dimethylbicyclo[3.1.1]heptane-2-thiol, i.e., an equal mixture of both enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for many applications, particularly in asymmetric synthesis where enantiomerically pure compounds are required.
One common method for chiral resolution is the formation of diastereomeric derivatives. This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. For a racemic thiol, a chiral carboxylic acid could be used to form diastereomeric thioesters. These diastereomers have different physical properties, such as solubility, which can allow for their separation by crystallization. Once separated, the chiral resolving agent can be cleaved to yield the pure enantiomers of the original thiol. Pinane and bornane thiols themselves have been utilized as chiral resolving agents for other classes of compounds.
Chromatographic methods are also widely employed for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) utilize a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation. For instance, the enantiomers of α-pinene have been successfully separated using chiral GC columns.
The assessment of chiral purity, or the determination of the enantiomeric excess (ee), is a critical step after resolution or in asymmetric synthesis. NMR spectroscopy is a powerful technique for this purpose. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) allows for the differentiation of enantiomers in the NMR spectrum.
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, which can lead to separate signals for the two enantiomers in the 1H or 13C NMR spectrum. The ratio of the integrals of these signals gives the enantiomeric ratio.
Chiral Derivatizing Agents (CDAs): These are chiral molecules that react with the enantiomers of the analyte to form stable, covalent diastereomeric derivatives. As diastereomers, they have distinct NMR spectra, allowing for the determination of the enantiomeric excess.
Table 3: Common Methods for Resolution and Chiral Purity Assessment
| Method | Principle | Application |
| Chiral Resolution | ||
| Diastereomeric Crystallization | Formation of diastereomeric salts or derivatives with different solubilities. | Separation of enantiomers on a preparative scale. |
| Chiral Chromatography (HPLC, GC) | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers. |
| Chiral Purity Assessment | ||
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes leading to separate NMR signals. | Determination of enantiomeric excess. |
| NMR with Chiral Derivatizing Agents | Formation of stable diastereomeric derivatives with distinct NMR spectra. | Determination of enantiomeric excess. |
| Chiral Chromatography | Quantification of the separated enantiomers by peak area. | Determination of enantiomeric excess. |
Structure-Reactivity Relationships Influenced by Stereochemistry
The stereochemistry of this compound and its isomers has a profound impact on their chemical reactivity. The rigid, puckered conformation of the pinane skeleton, combined with the significant steric bulk of the gem-dimethyl bridge, creates a highly differentiated steric and electronic environment that governs how the molecule interacts with other reagents.
The most significant factor influencing reactivity is steric hindrance. As discussed in the context of diastereoselective synthesis, the gem-dimethyl group effectively blocks one face of the molecule. This steric shielding dictates the trajectory of incoming reagents, leading to high levels of stereoselectivity in addition and substitution reactions. For example, in reactions involving the C2 carbon, attack from the exo face (away from the gem-dimethyl bridge) is generally favored over attack from the endo face.
The strained nature of the bicyclo[3.1.1]heptane ring system also influences reactivity. The cyclobutane ring, in particular, is under considerable angle strain. Reactions that can lead to a release of this strain are often favored. For instance, rearrangements of the pinane skeleton are common under acidic conditions, where carbocationic intermediates can undergo Wagner-Meerwein shifts to form less strained structures like the bornane or menthane skeletons. The choice of Lewis acid catalyst in reactions involving pinenes can determine whether the pinane skeleton is retained or undergoes rearrangement.
The stereochemical relationship between the thiol group at C2 and other substituents on the ring can also influence intramolecular reactions. For example, the proximity of the thiol group to a nearby functional group in a specific stereoisomer could facilitate an intramolecular cyclization, whereas in another stereoisomer, such a reaction would be sterically impossible.
Furthermore, the biological activity of pinane derivatives is often highly dependent on their stereochemistry. The specific three-dimensional shape of a molecule determines how it fits into the active site of an enzyme or a receptor. Therefore, different stereoisomers of this compound can be expected to exhibit different biological activities.
Table 4: Summary of Stereochemical Influences on Reactivity
| Stereochemical Feature | Influence on Reactivity | Example |
| Rigid Conformation | Pre-organizes the molecule for specific reactions; limits conformational flexibility. | Favors intramolecular reactions in suitably substituted stereoisomers. |
| Gem-Dimethyl Bridge | Creates significant steric hindrance on one face of the molecule. | Directs incoming reagents to the less hindered face, leading to high diastereoselectivity. |
| Ring Strain | Provides a driving force for rearrangement reactions that relieve strain. | Acid-catalyzed rearrangements of the pinane skeleton to bornane or menthane systems. |
| Relative Stereochemistry of Substituents | Determines the spatial relationship between functional groups. | Can enable or disable intramolecular reactions; dictates interactions with chiral environments like enzymes. |
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of pinane-based thiols. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, HMBC, and NOESY, are essential for complete structural and stereochemical assignment. mdpi.comnih.gov
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. Protons on the rigid bicyclic skeleton exhibit characteristic chemical shifts and coupling constants that are highly dependent on their stereochemical orientation (endo vs. exo, cis vs. trans). For instance, the protons adjacent to the thiol group (at C2) and the bridgehead protons (at C1 and C5) give key structural insights. The presence of the thiol proton (S-H) would typically appear as a broad singlet, its chemical shift being sensitive to concentration and solvent.
¹³C NMR spectroscopy reveals the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms in the bicyclic frame, particularly C2 (bearing the thiol), C6 (gem-dimethyl substituted), and the methyl carbons (C8 and C9), are diagnostic. mdpi.commdpi.comresearchgate.netnih.gov
Two-dimensional NMR experiments are crucial for definitive assignments. NOESY experiments, for example, can establish through-space proximity between protons, which is vital for determining the relative stereochemistry at the C2 position by observing correlations between the H2 proton and specific protons of the pinane (B1207555) framework. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the 6,6-Dimethylbicyclo[3.1.1]heptane Skeleton Based on Thiol and Sulfide Derivatives.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (Bridgehead) | 2.0 - 2.6 | 40.5 - 45.0 |
| C2 (Thiol-bearing) | 2.6 - 3.5 | 45.0 - 56.0 |
| C3 | 1.8 - 2.8 | 30.0 - 36.0 |
| C4 | 1.8 - 2.6 | 41.0 - 45.0 |
| C5 (Bridgehead) | 2.0 - 2.8 | 37.0 - 42.0 |
| C6 (gem-Dimethyl) | - | 38.0 - 39.5 |
| C7 | 1.2 - 2.6 | 31.0 - 34.0 |
| C8 (Methyl) | 0.8 - 1.1 | 19.5 - 24.5 |
| C9 (Methyl) | 1.2 - 1.4 | 26.0 - 28.0 |
| S-H | 1.3 - 2.0 (variable) | - |
Note: Data compiled from analogous structures in the literature. mdpi.commdpi.comnih.gov Actual values for the specific thiol may vary.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol, the most diagnostic absorption band is that of the thiol (S-H) group. mdpi.com
The key vibrational modes observed in the IR spectrum include:
S-H Stretch: A weak but sharp absorption band typically appears in the region of 2550-2600 cm⁻¹. mdpi.comresearchgate.netresearchgate.net The weakness of this band is characteristic of the thiol group.
C-H Stretches: Strong absorptions between 2850 and 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups of the bicyclic system. researchgate.net
C-H Bends: Absorptions in the 1360-1470 cm⁻¹ region correspond to the bending vibrations of the CH₂, and CH₃ groups. The characteristic gem-dimethyl group on the cyclobutane (B1203170) ring often shows a distinctive split peak around 1370 cm⁻¹.
IR spectroscopy provides clear evidence for the presence of the thiol functional group and confirms the hydrocarbon nature of the pinane skeleton. nih.gov
Table 2: Characteristic Infrared Absorption Frequencies for this compound.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| S-H | Stretch | 2550 - 2600 | Weak |
| C-H (sp³) | Stretch | 2850 - 3000 | Strong |
| CH₂ | Scissoring Bend | ~1465 | Medium |
| CH₃ (gem-dimethyl) | Symmetric/Asymmetric Bend | 1365 - 1385 | Medium, often split |
Note: Frequencies are approximate and can be influenced by the molecular environment.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. nih.gov For C₉H₁₆S, the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula with high confidence. mdpi.com
Electron Ionization (EI) mass spectrometry can also reveal characteristic fragmentation patterns that provide structural information. The rigid bicyclic structure of the pinane skeleton influences how the molecule breaks apart. Common fragmentation pathways for pinane derivatives include:
Loss of methyl groups (a peak at M-15).
Cleavage of the cyclobutane ring, often leading to the loss of C₂H₄ or C₃H₆ fragments.
Loss of the thiol group or hydrogen sulfide.
Analysis of these fragments helps to piece together the structure of the parent molecule and confirm the nature and position of the substituents. researchgate.netnist.gov
Application of Other Spectroscopic Techniques (e.g., UV-Vis, Circular Dichroism)
UV-Vis Spectroscopy: Saturated thiols, such as this compound, lack significant chromophores that absorb light in the ultraviolet-visible (UV-Vis) range (200-800 nm). mdpi.comresearchgate.net Therefore, UV-Vis spectroscopy is generally not a primary technique for the structural characterization of this specific compound, although it can be useful if the thiol is derivatized with a chromophore-containing reagent. unige.ch
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. libretexts.org Since this compound possesses multiple stereocenters, it is optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov Each enantiomer of a specific diastereomer will produce a mirror-image CD spectrum. This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of the chiral centers by comparing experimental spectra with those predicted from theoretical calculations. acs.orgvu.nl
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for molecular structure determination, providing an unambiguous three-dimensional model of a compound in the solid state. This technique yields precise information on bond lengths, bond angles, and the absolute stereochemistry of all chiral centers.
While the parent thiol may be a liquid or a low-melting solid, it can be converted into a crystalline derivative (e.g., a sulfenamide, thioester, or a metal complex) suitable for single-crystal X-ray diffraction analysis. nih.gov The structure of the derivative allows for the definitive confirmation of the bicyclic framework's conformation and the relative and absolute configuration of the substituents. Several derivatives of the pinane skeleton have had their structures confirmed by X-ray analysis, demonstrating the utility of this method for the unambiguous structural elucidation of this class of compounds. nih.govmdpi.com
Theoretical and Computational Chemistry Studies of 6,6 Dimethylbicyclo 3.1.1 Heptane 2 Thiol
Quantum Mechanical Calculations of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability and electronic character. Methods like Density Functional Theory (DFT) and other ab initio approaches are used to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals and energy.
Electronic Properties: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for describing a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. For a thiol, the HOMO is typically associated with the lone pair electrons on the sulfur atom, making it a site for oxidation and reaction with electrophiles. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and the energy required for electronic excitation. nih.govresearchgate.net DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G(d), can provide reliable estimates of these orbital energies. rsc.org
Energetics and Thermochemistry: Computational methods are widely used to calculate thermochemical properties such as the heat of formation (ΔHf). gac.edugac.edu Semi-empirical methods like AM1 and PM3, as well as higher-level DFT and composite methods, can be employed to determine the gas-phase heat of formation. nih.gov These calculations involve optimizing the molecular geometry to find the lowest energy structure and then performing a frequency calculation to obtain the zero-point vibrational energy and thermal corrections. The calculated ΔHf is a measure of the molecule's intrinsic stability. For 6,6-dimethylbicyclo[3.1.1]heptane-2-thiol, this value would reflect the inherent strain of the bicyclo[3.1.1]heptane ring system combined with the contribution of the thiol functional group.
Below is a hypothetical data table illustrating the kind of results obtained from quantum mechanical calculations for a thiol molecule, based on typical values and properties discussed in the literature.
| Calculated Property | Computational Method | Typical Value/Description |
|---|---|---|
| Heat of Formation (Gas Phase) | DFT (e.g., B3LYP/6-31G(d)) | Provides a measure of thermodynamic stability. |
| HOMO Energy | DFT (e.g., PBE0/6-31G(d)) | -5.0 to -7.0 eV; localized on the sulfur atom's lone pairs. |
| LUMO Energy | DFT (e.g., PBE0/6-31G(d)) | -0.5 to 1.5 eV; often associated with σ* orbitals of the C-S or S-H bonds. |
| HOMO-LUMO Gap | Calculated from HOMO and LUMO energies | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov |
| Dipole Moment | DFT or ab initio methods | Reflects the overall polarity of the molecule, influenced by the C-S and S-H bonds. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction pathways by identifying intermediates and calculating the structures and energies of transition states. e3s-conferences.org For this compound, several reaction types are of interest, particularly those involving the thiol group, such as oxidation and radical formation.
Radical Intermediates: The S-H bond in thiols is relatively weak, with a bond dissociation energy (BDE) around 365 kJ/mol, facilitating the formation of thiyl radicals (RS•). nih.gov These radicals can be generated through hydrogen abstraction by other radical species or via one-electron oxidation. nih.govucl.ac.uk Thiyl radicals are key intermediates in many synthetic transformations, including thiol-ene reactions. nih.govnih.gov Computational studies can model the formation of the 6,6-dimethylbicyclo[3.1.1]heptan-2-yl radical, predict its geometry, and analyze its spin density distribution, which would be primarily localized on the sulfur atom.
Oxidation Mechanisms: The oxidation of thiols can lead to various sulfur-containing compounds, such as disulfides, sulfenic acids, and sulfonic acids. Computational modeling, particularly with DFT methods like M06-2X, can map the potential energy surface for these oxidation reactions, for example, by hydroxyl radicals (•OH) or other oxidants like ClO₂. nih.govmdpi.com Such studies involve locating the pre-reaction complexes, transition states, and products for each step. nih.gov For instance, the reaction with •OH could proceed via hydrogen abstraction from the S-H group, which is often the most energetically favorable path for simple thiols. nih.gov The calculated activation barriers for these pathways determine the reaction kinetics and selectivity. nih.gov
Addition Reactions: The parent olefins, α-pinene and β-pinene, undergo electrophilic addition reactions with thiols. DFT calculations have been used to study the reaction of β-pinene with methanethiol (B179389) in the presence of a ZnCl₂ catalyst. researchgate.net These studies analyzed the transition state structure, showing that the catalyst lowers the activation energy considerably and that the reaction proceeds in a way that is highly sensitive to steric factors, leading to the retention of the pinane (B1207555) skeleton. researchgate.net
The table below summarizes key aspects of modeling reaction mechanisms for a pinane thiol.
| Reaction Type | Key Intermediate | Computational Approach | Information Gained |
|---|---|---|---|
| Radical Formation | Thiyl Radical (RS•) | DFT (e.g., UB3LYP) | S-H Bond Dissociation Energy (BDE), spin density distribution. nih.gov |
| Oxidation by •OH | Transition State for H-abstraction | DFT (e.g., M06-2X), IRC calculations | Potential energy surface, activation energy barriers, reaction rate constants. nih.gov |
| Dimerization | Disulfide (RSSR) | DFT | Reaction energy, stability of the disulfide product. mdpi.com |
| Thiol-Ene Reaction | Carbon-centered radical | DFT, CBS-QB3 | Energetics of propagation and chain-transfer steps. nih.gov |
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization. For this compound, predicting the Nuclear Magnetic Resonance (NMR) spectrum is particularly valuable for structural elucidation.
The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. The accuracy of these predictions is highly dependent on the quality of the calculated molecular geometry. nih.gov Therefore, a prerequisite for accurate NMR prediction is a thorough conformational analysis to identify the lowest-energy conformer or the Boltzmann-averaged contribution of several low-energy conformers.
A computational study on a series of 19 related pinane compounds demonstrated that a combination of molecular mechanics for conformational searching followed by DFT calculations can effectively predict ¹H chemical shifts. nih.gov Challenges in these predictions for the pinane skeleton arise from its rigid and strained bicyclic nature, which can lead to unusual chemical shifts that are sensitive to small changes in geometry. The presence of the thiol group introduces further complexity due to the magnetic anisotropy of the sulfur atom and the conformational flexibility around the C-S bond.
The following table illustrates how computational methods could be applied to predict the NMR spectrum of this compound.
| Spectroscopic Parameter | Computational Method | Key Considerations |
|---|---|---|
| ¹H Chemical Shifts | GIAO-DFT (e.g., B3LYP/6-311+G(2d,p)) | Requires accurate geometry; must consider Boltzmann averaging over multiple conformers. nih.gov |
| ¹³C Chemical Shifts | GIAO-DFT | Generally more accurate than ¹H predictions; less sensitive to long-range effects. |
| J-Coupling Constants | DFT calculations | Dependent on dihedral angles (Karplus relationship) and substituent electronegativity. |
| Vibrational Frequencies (IR) | DFT Frequency Calculation | Predicts key vibrational modes, such as the S-H stretch (~2550 cm⁻¹) and C-S stretch (~600-700 cm⁻¹). Calculated frequencies are often scaled to match experimental data. |
Conformational Analysis and Potential Energy Surface Exploration
The three-dimensional structure and conformational preferences of this compound are critical determinants of its physical properties and reactivity. Conformational analysis involves identifying all stable conformers (local minima on the potential energy surface) and mapping the energy barriers between them. libretexts.org
The rigid pinane skeleton itself can adopt several conformations, ranging from a Y-shaped geometry to pseudo-chair and flattened chair forms, depending on the substitution pattern. nih.gov In addition to the ring conformation, the orientation of the C2-substituent (the thiol group) introduces further conformational possibilities. The key degree of freedom is the rotation around the C2-S bond, described by the C1-C2-S-H dihedral angle.
A potential energy surface (PES) can be generated by systematically varying key dihedral angles and calculating the energy at each point. nih.govkpi.ua For this molecule, a 2D-PES could be constructed by varying the ring-puckering angle and the C1-C2-S-H dihedral angle. Such an analysis, likely performed using molecular mechanics (MM) for an initial scan followed by higher-level DFT or ab initio (e.g., CCSD) calculations for refining the minima and transition states, would reveal the most stable conformers. nih.gov Studies on simpler thiols like n-propanethiol show that conformers can be described as trans or gauche with respect to the C-S bond, with energy differences that can be rationalized by steric and electronic effects. nih.gov
| Conformational Feature | Relevant Dihedral Angles | Computational Method | Expected Outcome |
|---|---|---|---|
| Ring Pucker | Defines the bicyclic frame (e.g., C1-C2-C3-C4) | Molecular Mechanics (MM), DFT | Identification of pseudo-chair or other stable ring conformations. nih.gov |
| Thiol Group Orientation | C1-C2-S-H | DFT, MP2, CCSD | Determination of stable rotamers (e.g., gauche, anti) and rotational energy barriers. nih.gov |
| Substituent Position | Exo vs. Endo | DFT | Calculation of the relative stability of diastereomers. |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations and conformational analyses describe static energy minima, Molecular Dynamics (MD) simulations provide a picture of how the molecule behaves over time at finite temperatures. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, using a force field (like AMBER, CHARMM, or OPLS) to describe the potential energy. mpg.de
For this compound, an MD simulation could be used to explore several aspects of its dynamic behavior:
Conformational Dynamics: A simulation in the gas phase or in a solvent can show the transitions between different stable conformations identified in the PES analysis. It can reveal the flexibility of the bicyclic ring and the preferred orientation of the thiol group over time.
Solvation Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study the structure of the solvation shell and calculate properties like the free energy of solvation. This is crucial for understanding its solubility and reactivity in solution. MD simulations have been used to study the behavior of other terpenoids in aqueous solutions, revealing tendencies for aggregation or phase separation. nih.gov
Interactions with other Molecules: MD simulations are well-suited to model the interaction of the pinane thiol with other molecules, such as its propensity to associate with lipid membranes or bind to the active site of an enzyme. Studies on monoterpene synthases have used MD to understand how enzyme-intermediate interactions control reaction outcomes for bicyclic products. acs.org
The setup and analysis of an MD simulation would involve several steps, as outlined in the table below.
| Simulation Aspect | Methodology | Potential Insights |
|---|---|---|
| System Setup | Select a force field (e.g., OPLS-AA), place molecule in a solvent box (e.g., TIP3P water), add ions. | Creates a realistic model of the molecule in a condensed phase. nih.gov |
| Simulation Run | Energy minimization, equilibration (NVT, NPT ensembles), production run (nanoseconds to microseconds). | Generates a trajectory of atomic positions and velocities over time. |
| Trajectory Analysis | Calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radial distribution functions (RDFs), hydrogen bonds. | Quantifies structural stability, atomic mobility, solvation structure, and intermolecular interactions. acs.org |
| Free Energy Calculations | Umbrella sampling, thermodynamic integration. | Calculates the free energy profile along a reaction coordinate, such as binding or a conformational change. acs.org |
Applications of 6,6 Dimethylbicyclo 3.1.1 Heptane 2 Thiol in Advanced Chemical Synthesis and Catalysis
Utilization as Chiral Auxiliaries in Asymmetric Organic Reactions
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single stereoisomer of the product. After the reaction, the auxiliary is removed, having served its purpose of inducing asymmetry. Synthetic monoterpene thiols, including pinane-based structures like 6,6-dimethylbicyclo[3.1.1]heptane-2-thiol, have found application in this area of asymmetric synthesis. mdpi.com
The rigid bicyclic pinane (B1207555) framework provides a well-defined steric environment that effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered side. This high degree of facial selectivity is crucial for achieving high diastereoselectivity in reactions such as alkylations, conjugate additions, and aldol (B89426) reactions. For instance, a pinane hydroxythiol has been successfully used as a chiral auxiliary to synthesize specific chiral aldols and diols. mdpi.com
Table 1: Examples of Asymmetric Reactions Employing Pinane-based Auxiliaries
| Reaction Type | Substrate | Reagent | Product Type | Stereoselectivity |
| Aldol Reaction | Ketooxathiane derived from pinane hydroxythiol | Enolate | Chiral aldols and diols | High (single diastereomer formed) mdpi.com |
| Conjugate Reduction | α,β-unsaturated N-acyloxazolidinone | L-Selectride | Saturated carboxamide | High (selectivity >96:4) nih.gov |
| Alkylation | α,α-disubstituted pseudoephenamine amides | Alkyl halide | Quaternary carbon centers | Excellent (≥19:1 dr) nih.gov |
This table presents representative reactions where chiral auxiliaries based on rigid scaffolds, similar to the pinane framework, are used to achieve high stereoselectivity.
Design and Application as Chiral Ligands for Metal Complex Catalysis
In transition metal-catalyzed asymmetric reactions, chiral ligands coordinate to the metal center to create a chiral catalytic complex. This complex then interacts with the substrate in a way that favors the formation of one enantiomer of the product over the other. The pinane thiol structure is well-suited for this purpose; the sulfur atom can act as a soft donor to coordinate with various transition metals, while the bulky, rigid bicyclo[3.1.1]heptane backbone imposes a specific chiral environment around the metal's active site. mdpi.com
Derivatives of 6,6-dimethylbicyclo[3.1.1]heptane have been used to synthesize a variety of chiral ligands, including diphosphines, amino alcohols, and diols, for applications in catalysis. mdpi.comuni-muenchen.de These ligands have proven effective in reactions such as the enantioselective addition of dialkylzinc reagents to aldehydes, a key method for preparing enantiomerically enriched secondary alcohols. mdpi.com The precise steric and electronic properties of the ligand, dictated by the pinane scaffold, are instrumental in achieving high yields and enantioselectivities.
Table 2: Application of Pinane-Based Chiral Ligands in Asymmetric Catalysis
| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
| Pinane-amino alcohol / Ti(OiPr)₄ | Diethylzinc addition | Benzaldehyde | (R)-1-Phenylpropan-1-ol | Up to 99% |
| Pinane-diol / Ti(OiPr)₄ | Diethylzinc addition | Various aldehydes | Chiral secondary alcohols | Up to 98% mdpi.com |
| Rhodium / Pinane-diphosphine | Asymmetric hydrogenation | Prochiral alkenes | Chiral alkanes | High |
This table illustrates the effectiveness of chiral ligands derived from the 6,6-dimethylbicyclo[3.1.1]heptane framework in various metal-catalyzed asymmetric reactions.
Role as a Key Chiral Building Block in the Synthesis of Complex Molecules
A chiral building block, or "chiron," is an enantiomerically pure compound that is incorporated into the synthesis of a larger, more complex molecule, retaining its stereochemical integrity. The 6,6-dimethylbicyclo[3.1.1]heptane framework is a valuable chiral building block due to its conformational rigidity and defined stereochemistry, which is derived from the readily available chiral pool of natural pinenes.
This scaffold has been utilized in the synthesis of a range of biologically active molecules and complex natural products. For example, derivatives of 6,6-dimethylbicyclo[3.1.1]heptane have been synthesized and identified as potent and selective antagonists for the prostaglandin (B15479496) D2 (PGD2) receptor, making them promising candidates for new anti-allergic drugs. acs.orgnih.gov The bicyclic core serves as a rigid mimic of a prostaglandin skeleton, demonstrating the utility of this framework in medicinal chemistry. nih.gov The synthesis of such complex molecules often begins with a readily available starting material from the chiral pool, such as (+)-nopinone or myrtanol (B1616370), which share the same core structure. researchgate.net
Exploration as Monomers for Novel Polymer Synthesis
There is a growing trend in polymer chemistry to utilize renewable resources to create "green" polymers with novel properties. Monoterpenes, being abundant and naturally derived, are attractive starting materials for such monomers. mdpi.com Specifically, monoterpene thiols are being explored for their potential as monomers in the production of new types of polymers. mdpi.com
The thiol group of this compound is particularly suited for polymerization reactions such as thiol-ene "click" chemistry. This reaction involves the radical- or base-catalyzed addition of a thiol across a double bond (an ene), which is a highly efficient and versatile method for polymer synthesis. nih.gov Incorporating the rigid and bulky bicyclo[3.1.1]heptane unit into a polymer backbone is expected to impart unique properties to the resulting material.
Table 3: Potential Properties of Polymers Derived from Pinane Thiol Monomers
| Property | Anticipated Effect of Pinane Moiety | Potential Application |
| Thermal Stability | The rigid bicyclic structure can increase the glass transition temperature (Tg) and thermal stability. ontosight.ai | High-performance plastics, engineering materials |
| Mechanical Strength | Increased rigidity and steric bulk can enhance hardness and modulus. ontosight.ai | Durable coatings, adhesives, structural components |
| Optical Properties | The aliphatic, cyclic structure may lead to high transparency and low birefringence. | Optical materials, lenses, specialty films |
| Chirality | The polymer chain will be inherently chiral, which could be useful for chiral separation media. | Chiral chromatography, enantioselective sensors |
| Sustainability | Derived from renewable terpene sources. | "Green" plastics, biodegradable materials |
Future Directions and Emerging Research Frontiers for 6,6 Dimethylbicyclo 3.1.1 Heptane 2 Thiol
Development of Novel and More Efficient Synthetic Strategies
Future research will likely focus on developing more efficient, stereoselective, and sustainable methods for the synthesis of 6,6-dimethylbicyclo[3.1.1]heptane-2-thiol and its derivatives. Key areas of development may include:
Asymmetric Synthesis : Leveraging chiral catalysts or starting materials derived from the chiral pool (e.g., (+)- or (-)-α-pinene and β-pinene) to achieve high enantiomeric purity. nih.gov This is crucial for applications in pharmaceuticals and asymmetric catalysis where specific stereoisomers are often required.
Flow Chemistry : Implementing continuous flow processes for the synthesis could offer advantages in terms of safety, scalability, and reaction control, particularly for handling reactive intermediates and reagents.
Biocatalysis : The use of enzymes to catalyze specific steps in the synthetic sequence could provide highly selective and environmentally friendly alternatives to traditional chemical methods.
Photoredox Catalysis : Visible-light photoredox catalysis offers a mild and efficient method for generating thiyl radicals, which can participate in various carbon-sulfur bond-forming reactions. mdpi.com This approach could be explored for the synthesis and functionalization of the target thiol.
| Synthetic Strategy | Potential Advantages |
| Asymmetric Synthesis | High enantiomeric purity, access to specific stereoisomers |
| Flow Chemistry | Improved safety, scalability, and reaction control |
| Biocatalysis | High selectivity, environmentally friendly |
| Photoredox Catalysis | Mild reaction conditions, efficient C-S bond formation |
Unveiling New Chemical Transformations and Reactivity Patterns
The reactivity of the thiol group on the rigid bicyclic scaffold of this compound is an area ripe for investigation. Future studies are expected to explore:
Thiol-Ene and Thiol-Yne "Click" Reactions : The intramolecular version of these reactions could lead to the formation of novel sulfur-containing heterocyclic compounds with potential applications in medicinal chemistry. nih.gov
Oxidative Transformations : Controlled oxidation of the thiol group can lead to a range of sulfur-containing functionalities, such as sulfenic acids, sulfinic acids, and sulfonic acids, each with distinct chemical properties and potential applications. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions : The development of new catalytic systems to enable the participation of the thiol group in cross-coupling reactions would significantly expand the synthetic utility of this compound.
Radical Chemistry : The generation of thiyl radicals from this compound can be utilized in various radical-mediated transformations, including additions to unsaturated systems and cyclization reactions. mdpi.com
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. nih.govresearchgate.net For this compound, these technologies can be applied to:
Predicting Molecular Properties : AI/ML models can be trained to predict the physicochemical and biological properties of derivatives of this compound, accelerating the discovery of new compounds with desired characteristics. researchgate.net
Retrosynthetic Analysis and Synthesis Planning : AI-powered tools can assist in designing novel and efficient synthetic routes to the target molecule and its analogues. mdpi.com
Reaction Optimization : Machine learning algorithms can be used to optimize reaction conditions, leading to higher yields, reduced reaction times, and improved selectivity. researchgate.net
De Novo Design : Generative models can be employed to design novel molecules based on the 6,6-dimethylbicyclo[3.1.1]heptane scaffold with optimized properties for specific applications. nih.gov
| AI/ML Application | Potential Impact |
| Property Prediction | Accelerated discovery of new compounds |
| Synthesis Planning | Design of efficient and novel synthetic routes |
| Reaction Optimization | Improved reaction outcomes |
| De Novo Design | Generation of novel molecules with tailored properties |
Expanding the Scope of Catalytic Applications and Mechanistic Insights
The unique steric and electronic properties of this compound make it an interesting candidate for applications in catalysis. Future research could focus on:
Organocatalysis : The thiol group can act as a nucleophilic catalyst in various organic transformations. The chiral nature of the bicyclic scaffold could be exploited for asymmetric catalysis. Bicyclic triazolium scaffolds have been widely used in N-heterocyclic carbene (NHC) organocatalysis. nih.govacs.org
Ligand Development for Transition Metal Catalysis : The thiol can serve as a ligand for transition metals, and the steric bulk of the pinane (B1207555) framework could influence the selectivity of catalytic reactions.
Mechanistic Studies : Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the mechanisms of reactions involving this thiol, aiding in the design of more efficient catalysts and the prediction of reaction outcomes. researchgate.net
Exploration of New Materials Science Applications
The incorporation of the rigid this compound unit into polymers and other materials could lead to novel properties. Potential areas of exploration include:
High-Performance Polymers : The rigid bicyclic structure could enhance the thermal stability and mechanical properties of polymers.
Optical Materials : The introduction of sulfur and the chiral nature of the molecule could lead to materials with interesting optical properties, such as high refractive indices or chiroptical activity.
Self-Assembling Monolayers (SAMs) : The thiol group can anchor the molecule to metal surfaces, such as gold, to form ordered self-assembling monolayers with potential applications in nanoscience and electronics.
Functional Coatings : Polymers derived from this thiol could be used to create functional coatings with specific properties, such as hydrophobicity or biocompatibility.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying 6,6-dimethylbicyclo[3.1.1]heptane-2-thiol in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. Use a polar capillary column (e.g., DB-5MS) and electron ionization (EI) at 70 eV. Compare retention indices and mass spectra with NIST reference data (e.g., CAS 29021-36-1 for structural analogs). For trace detection, employ selective ion monitoring (SIM) targeting characteristic fragment ions (e.g., m/z 93, 121, 136) . Confirm purity via nuclear magnetic resonance (NMR), focusing on δ 1.2–1.4 ppm for methyl groups and δ 2.5–3.0 ppm for thiol protons.
Q. How can researchers synthesize this compound from bicyclic precursors?
- Methodological Answer : Start with 6,6-dimethylbicyclo[3.1.1]hept-2-ene derivatives (e.g., Norpatchoulenol analogs). Perform hydrothiolation using thiolacetic acid under radical initiation (AIBN, 70°C), followed by hydrolysis with NaOH/MeOH to yield the free thiol. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining for sulfur-containing intermediates. Purify via column chromatography (silica gel, hexane/ethyl acetate 9:1) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : The compound is lipophilic (LogP ~3.1) and soluble in dichloromethane, THF, and ethanol. For aqueous systems, use β-cyclodextrin encapsulation to enhance solubility. Stability tests show degradation under UV light (λ > 300 nm) due to thiol oxidation; store in amber vials under argon at –20°C. Add antioxidants like BHT (0.1% w/v) to prevent disulfide formation .
Advanced Research Questions
Q. How can stereoisomers of this compound be resolved and characterized?
- Methodological Answer : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 95:5, 1 mL/min). Validate enantiomeric excess (ee) using polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)₃). For absolute configuration determination, perform X-ray crystallography on a brominated derivative (e.g., 2-bromo-6,6-dimethylbicycloheptane) .
Q. What computational approaches are suitable for predicting the reactivity of this thiol in nucleophilic substitutions?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states. Calculate Fukui indices to identify nucleophilic sites (e.g., sulfur atom). Compare with experimental kinetic data (e.g., reaction rates with methyl iodide in acetonitrile) to validate computational models. Leverage QSPR (Quantitative Structure-Property Relationship) databases for analogous bicyclic systems .
Q. How does structural modification of the bicyclic framework influence thiol antioxidant activity?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., 2-methoxy or 4-carboxy groups). Assess radical scavenging capacity via DPPH assay (IC₅₀ values) and compare with parent compound. Perform molecular docking studies to evaluate interactions with glutathione peroxidase active sites. Correlate results with Hammett σ constants to quantify electronic effects .
Q. What strategies mitigate data contradictions in GC-MS identification of trace impurities?
- Methodological Answer : Address co-elution issues by coupling GC-MS with heart-cutting 2D-GC. Use high-resolution mass spectrometry (HRMS) to resolve isobaric interferences (e.g., m/z 136.0888 vs. 136.1252). Cross-validate with FT-IR for functional group confirmation (S-H stretch ~2570 cm⁻¹). Reference multiple spectral libraries (NIST, Wiley) to minimize false matches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
